
2-(Oxan-2-yloxy)isoindole-1,3-dione
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Overview
Description
2-(Oxan-2-yloxy)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, characterized by an oxane (tetrahydropyran) ring attached via an ether linkage at the 2-position of the isoindole core. The oxane group likely enhances solubility and modulates electronic properties compared to other substituents. Isoindole-1,3-dione derivatives are widely studied for their biological activities, including anticonvulsant and antitumor effects, and as intermediates in organic synthesis .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and substituent effects among isoindole-1,3-dione derivatives:
Physicochemical Properties
- Hydrogen Bonding : Compounds with ketone or nitro groups (e.g., dioxotetrahydrofuran, nitrophenyl) exhibit stronger hydrogen bonding, affecting solubility and crystallinity. The dioxotetrahydrofuran derivative forms centrosymmetric dimers via C–H···O bonds .
- Lipophilicity : Alkynyl (C8) and azidoalkyl substituents increase logP values, enhancing membrane permeability .
- Melting Points : Aryl-substituted derivatives (e.g., nitrophenyl, imidazole-phenyl) generally exhibit higher melting points (>200°C) due to rigid aromatic interactions .
Properties
CAS No. |
6584-60-7 |
---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO4/c15-12-9-5-1-2-6-10(9)13(16)14(12)18-11-7-3-4-8-17-11/h1-2,5-6,11H,3-4,7-8H2 |
InChI Key |
HCTSKKKGJQTHDG-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCOC(C1)ON2C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
6584-60-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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